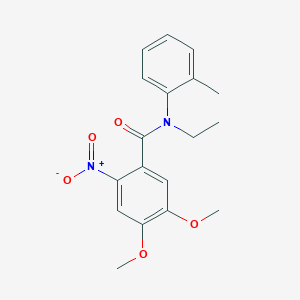
methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate, also known as MDB or MDMA analogue, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of MDMA, a popular recreational drug known for its psychoactive effects. However, MDB has a unique chemical structure that offers several advantages over MDMA for scientific research purposes.
作用机制
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate acts on the serotonin and dopamine systems in the brain, similar to MDMA. It increases the release of serotonin and dopamine, leading to increased sociability, empathy, and mood enhancement. However, this compound has a lower affinity for the serotonin transporter than MDMA, which may contribute to its reduced potential for abuse and neurotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate and blood pressure, similar to MDMA. It also increases body temperature and causes dehydration, which can be dangerous in high doses. However, studies have shown that this compound has a lower potential for adverse effects compared to MDMA.
实验室实验的优点和局限性
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has several advantages over MDMA for lab experiments. It is easier to synthesize and purify, and its chemical structure is more stable. It also has a lower potential for abuse and neurotoxicity, making it a safer alternative for animal studies. However, this compound has limitations in terms of its availability and cost, as well as its potential for off-target effects.
未来方向
There are several future directions for research on methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Another area of research is its effects on social behavior and cognition, which could have implications for the treatment of psychiatric disorders such as autism and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
合成方法
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 1,3-benzodioxole, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with indole-3-carboxylic acid to form the desired product, this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-indole-3-carboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to MDMA, such as increased sociability and empathy, but with less potential for abuse and neurotoxicity. This compound has also been found to have anti-inflammatory and anti-oxidative properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
methyl 1-(1,3-benzodioxole-5-carbonyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-22-18(21)13-9-19(14-5-3-2-4-12(13)14)17(20)11-6-7-15-16(8-11)24-10-23-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOVQVKDQGYLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)